

Technical Support Center: Overcoming Off-

**Target Effects of Tri-GalNAc-Based Therapies** 

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Compound of Interest

Compound Name: tri-GalNAc-COOH (acetylation)

Cat. No.: B11935054

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects associated with tri-GalNAc-based therapies, particularly siRNA conjugates.

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary causes of off-target effects observed with tri-GalNAc-siRNA conjugates?

A1: The primary cause of off-target effects, including hepatotoxicity, is not the chemical modifications or the GalNAc ligand itself, but rather RNA interference (RNAi)-mediated effects. [1][2][3] These are hybridization-based off-target effects driven by the "seed region" (nucleotides 2-8) of the siRNA guide strand, which can bind to unintended mRNA transcripts with partial complementarity, mimicking the action of microRNAs (miRNAs).[2][4][5][6]

Q2: How can we predict the potential for off-target effects during the design phase of a tri-GalNAc-siRNA?

A2: In silico analysis is a critical first step. Bioinformatics tools can be used to predict potential off-target binding sites across the transcriptome by searching for sequences complementary to the seed region of the siRNA guide strand.[7] However, experimental validation is crucial as computational predictions may not fully capture the complexity of cellular interactions.

Q3: What is "seed-mediated" off-target activity and how does it contribute to toxicity?



A3: Seed-mediated off-target activity occurs when the seed region of the siRNA guide strand binds to the 3'-untranslated region (3'-UTR) of unintended mRNA transcripts, leading to their translational repression or degradation.[4][5][8] This widespread dysregulation of gene expression can lead to cellular stress and toxicity, such as the hepatotoxicity observed in preclinical rat studies.[1][2]

Q4: Are there specific chemical modifications that can help mitigate off-target effects?

A4: Yes, introducing thermally destabilizing modifications into the seed region of the siRNA guide strand can significantly reduce off-target binding while preserving on-target activity.[1][2] [3] A key example is the incorporation of a single glycol nucleic acid (GNA) nucleotide or a 2'–5'-RNA modification.[4][8] These modifications decrease the binding affinity of the seed region to off-target mRNAs.[2] The "enhanced stabilization chemistry plus" (ESC+) design platform incorporates such modifications to improve the safety profile of GalNAc-siRNAs.[4]

Q5: What is the role of the RNA-induced silencing complex (RISC) in mediating off-target effects?

A5: The undesired off-target activity of GalNAc-siRNAs is mediated by the RISC, which is predominantly composed of the Argonaute 2 (AGO2) protein and TNRC6 paralogs (TNRC6A and/or TNRC6B).[9][10][11] While AGO2 is essential for on-target activity, its involvement in off-target effects highlights the importance of siRNA design to minimize unintended RISC-mediated silencing.[9][11]

## **Troubleshooting Guides**

## Issue 1: Observed Hepatotoxicity in Preclinical Animal Models

Possible Cause: High potential for seed-mediated off-target effects of the siRNA guide strand.

**Troubleshooting Steps:** 

- Sequence Analysis:
  - Perform a comprehensive bioinformatics analysis to identify potential off-target transcripts with seed-match complementarity in the 3'-UTR.



- Prioritize investigation of siRNAs with a lower number of predicted high-affinity off-target sites.
- Chemical Modification:
  - Synthesize variants of the lead siRNA candidate incorporating a single, thermally destabilizing modification (e.g., GNA) at different positions within the seed region (positions 2-8).
  - Evaluate the on- and off-target activity of these modified siRNAs in vitro.
- In Vitro Assessment of Off-Target Activity:
  - Utilize RNA sequencing (RNA-seq) to globally assess changes in gene expression in a relevant cell line (e.g., primary hepatocytes) transfected with the siRNA.
  - Analyze the RNA-seq data using cumulative distribution function (CDF) plots to quantify the extent of off-target gene dysregulation for transcripts containing seed matches.
- In Vivo Toxicity Studies:
  - Conduct dose-response toxicity studies in rats with the parent and modified siRNA candidates.
  - Monitor liver enzyme levels (e.g., ALT, AST) and perform histopathological analysis of liver tissue to assess hepatotoxicity.

Experimental Protocol: RNA-Seq Analysis of Off-Target Effects in Primary Hepatocytes

- Cell Culture and Transfection:
  - Isolate primary hepatocytes from the species of interest (e.g., rat, mouse).
  - Plate cells at an appropriate density and allow them to adhere.
  - Transfect hepatocytes with the parent and modified GalNAc-siRNAs at various concentrations (e.g., 1 nM, 10 nM, 100 nM) using a suitable transfection reagent. Include a non-targeting siRNA control.



- Incubate for 24-72 hours post-transfection.
- RNA Isolation and Sequencing:
  - Lyse the cells and extract total RNA using a commercial kit.
  - Assess RNA quality and quantity.
  - Prepare sequencing libraries from the total RNA.
  - Perform high-throughput sequencing (e.g., Illumina platform).
- Data Analysis:
  - Align sequencing reads to the reference genome.
  - Perform differential gene expression analysis between siRNA-treated and control samples.
  - Generate lists of upregulated and downregulated genes.
  - For off-target analysis, identify all transcripts containing sequences complementary to the siRNA seed region (7mer-m8, 8mer) in their 3'-UTR.
  - Generate CDF plots to visualize the cumulative distribution of expression changes for genes with and without seed matches. A significant shift in the CDF plot for seed-matched genes indicates off-target activity.

# Issue 2: Loss of On-Target Potency After Introducing Seed-Destabilizing Modifications

Possible Cause: The specific position or type of chemical modification negatively impacts RISC loading or on-target binding.

**Troubleshooting Steps:** 

Systematic Positional Walk:



- Synthesize a panel of siRNAs with the destabilizing modification (e.g., GNA) at each position of the seed region (2 through 8).
- Evaluate the in vitro potency (IC50) of each modified siRNA for the target mRNA.
- Alternative Chemical Modifications:
  - Explore different types of thermally destabilizing modifications beyond GNA, such as 2'-5'linked RNA or unlocked nucleic acid (UNA) analogs.
- RISC Loading Assay:
  - Perform an immunoprecipitation assay targeting AGO2 to quantify the amount of the guide strand of the modified siRNA that is successfully loaded into the RISC complex.

Data Presentation: Impact of GNA Modification Position on On-Target Activity

siRNA Construct	GNA Position in Guide Strand	In Vitro IC50 (nM) for Target mRNA
Parent siRNA	None	0.5
Modified siRNA 1	2	1.2
Modified siRNA 2	3	0.8
Modified siRNA 3	4	0.6
Modified siRNA 4	5	0.7
Modified siRNA 5	6	5.4
Modified siRNA 6	7	0.9
Modified siRNA 7	8	1.5

Note: Data are hypothetical and for illustrative purposes.

## **Visualizations**

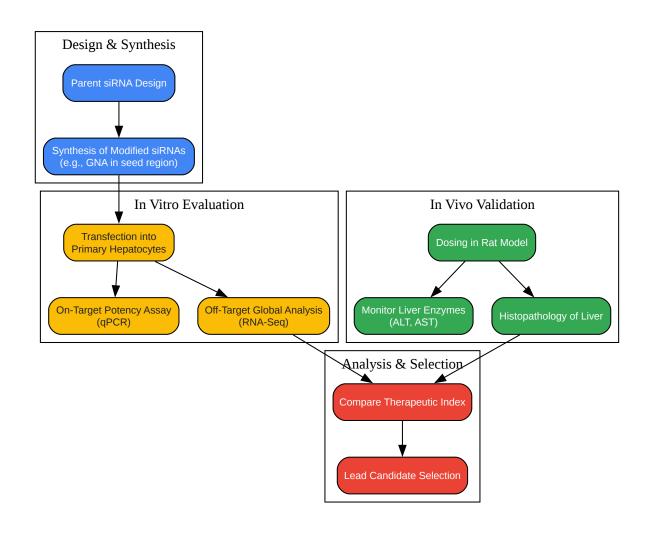




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Caption: Cellular uptake and mechanism of action for on-target and off-target effects of tri-GalNAc-siRNA.

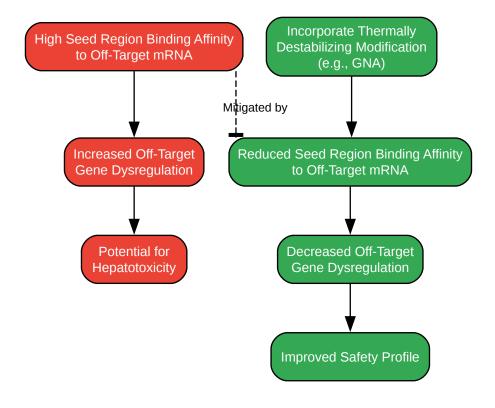




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Caption: Workflow for mitigating off-target effects of tri-GalNAc-siRNA.





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Caption: Logic diagram illustrating the mitigation of off-target effects.

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